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molecular formula C7H9BrO2S B8394471 3-Bromothiophene-2-carboxaldehyde dimethylacetal

3-Bromothiophene-2-carboxaldehyde dimethylacetal

Cat. No. B8394471
M. Wt: 237.12 g/mol
InChI Key: OMMLXSAZIJGRKM-UHFFFAOYSA-N
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Patent
US07915274B2

Procedure details

After dissolving 5.97 g of 3-bromothiophene-2-carboxaldehyde in 90 ml of dichloromethane, a mixture of 8.0 g of montmorillonite K-10 and 120 ml of trimethyl orthoformate was added while stirring and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered and then the solvent was distilled off under reduced pressure to obtain the title compound (7.21 g, 97% yield).
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1C=O.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].[CH:27](OC)([O:30][CH3:31])[O:28][CH3:29]>ClCCl>[CH3:29][O:28][CH:27]([O:30][CH3:31])[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1] |f:1.2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
5.97 g
Type
reactant
Smiles
BrC1=C(SC=C1)C=O
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Name
Quantity
120 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C=1SC=CC1Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.21 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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